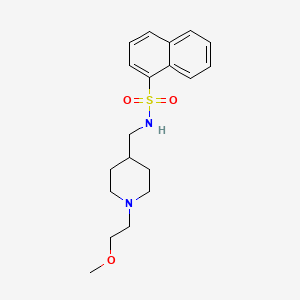
N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)萘-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxyethyl group and a naphthalene sulfonamide moiety, making it a unique structure with interesting chemical properties.
科学研究应用
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the development of new compounds.
Biology: The compound may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the methoxyethyl group. The final step involves the sulfonation of the naphthalene ring and subsequent coupling with the piperidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
作用机制
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine and naphthalene moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-2-sulfonamide
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
生物活性
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a naphthalene moiety, and a sulfonamide group, which are known for their diverse biological activities. The structural formula can be summarized as follows:
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including those with piperidine structures. For instance, compounds similar to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including ferroptosis.
Case Study:
A study investigated the effects of a structurally related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA). It was found that PMSA inhibited tumor cell proliferation and migration while inducing ferroptosis by affecting the KEAP1-NRF2-GPX4 pathway, suggesting that similar mechanisms may be applicable to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide .
2. Enzyme Inhibition
Sulfonamides are known for their enzyme inhibitory properties. The compound's sulfonamide group may contribute to significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease.
Research Findings:
Studies have reported that various sulfonamide derivatives exhibit strong AChE inhibitory activity with IC50 values in the micromolar range. This suggests that N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide could also possess similar enzyme inhibition capabilities .
The biological activity of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can be attributed to its interaction with specific molecular targets:
1. Interaction with NRF2
The compound may interact with the NRF2 pathway, which is crucial for cellular responses to oxidative stress. By inhibiting NRF2 activity, it could enhance ferroptosis in cancer cells .
2. Antimicrobial Activity
Preliminary data suggest that compounds with similar structures have shown moderate to strong antimicrobial activity against various bacterial strains. This opens avenues for exploring N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide as a potential antimicrobial agent .
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-24-14-13-21-11-9-16(10-12-21)15-20-25(22,23)19-8-4-6-17-5-2-3-7-18(17)19/h2-8,16,20H,9-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSRIIVYNCSTFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














